molecular formula C8H8N4O2 B1427895 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1250422-52-6

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1427895
CAS No.: 1250422-52-6
M. Wt: 192.17 g/mol
InChI Key: QLMIIGOWNFQXTD-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole rings followed by functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its dual pyrazole rings, which can confer distinct electronic and steric properties. This makes it a versatile scaffold for designing molecules with specific biological activities or material properties.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-12-4-5(2-10-12)7-6(8(13)14)3-9-11-7/h2-4H,1H3,(H,9,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMIIGOWNFQXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
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3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
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3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
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3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

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